molecular formula C18H20N2O3S B5398618 N-butyl-2,5-dioxo-7-(2-thienyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-butyl-2,5-dioxo-7-(2-thienyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B5398618
M. Wt: 344.4 g/mol
InChI Key: GRJWEMLMMPLFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2,5-dioxo-7-(2-thienyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BTQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-butyl-2,5-dioxo-7-(2-thienyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects:
N-butyl-2,5-dioxo-7-(2-thienyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to possess various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-butyl-2,5-dioxo-7-(2-thienyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for use in lab experiments, including its low toxicity and high solubility in various solvents. However, its relatively low potency and selectivity for specific targets may limit its usefulness in certain applications.

Future Directions

There are several future directions for research on N-butyl-2,5-dioxo-7-(2-thienyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, including the development of more potent and selective analogs, the elucidation of its mechanism of action in greater detail, and the exploration of its potential applications in various disease models. Additionally, the use of N-butyl-2,5-dioxo-7-(2-thienyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide as a tool for studying various biological pathways and processes may also be an area of future research.

Synthesis Methods

N-butyl-2,5-dioxo-7-(2-thienyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with butylamine, followed by cyclization and acylation. The resulting product is purified through recrystallization to obtain pure N-butyl-2,5-dioxo-7-(2-thienyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide.

Scientific Research Applications

N-butyl-2,5-dioxo-7-(2-thienyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been studied extensively for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development.

properties

IUPAC Name

N-butyl-2,5-dioxo-7-thiophen-2-yl-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-3-6-19-17(22)13-10-12-14(20-18(13)23)8-11(9-15(12)21)16-5-4-7-24-16/h4-5,7,10-11H,2-3,6,8-9H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJWEMLMMPLFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC2=C(CC(CC2=O)C3=CC=CS3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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